5-Methylhexanol-d7
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Overview
Description
5-Methylhexanol-d7: is a deuterated form of 5-Methylhexanol, which is an aliphatic alcohol. The deuterium labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) studies. The molecular formula of this compound is C7H9D7O, and it has a molecular weight of 123.24 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylhexanol-d7 is typically synthesized through deuterium exchange reactions. One common method involves the reaction of 5-Methylhexanol with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. For instance, the synthesis can be achieved using toluene-4-sulfonic acid in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is common in industrial settings to facilitate the exchange process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Methylhexanol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: 5-Methylhexanal or 5-Methylhexanoic acid.
Reduction: 5-Methylhexane.
Substitution: Various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
5-Methylhexanol-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: It is used as a reference compound in NMR spectroscopy to study molecular structures and reaction mechanisms.
Metabolic Research: Deuterium-labeled compounds are used to trace metabolic pathways in biological systems.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Environmental Studies: Used in studies to trace the fate and transport of organic compounds in the environment
Mechanism of Action
The mechanism of action of 5-Methylhexanol-d7 primarily involves its role as a tracer in NMR studies. The deuterium atoms in the compound provide distinct signals in NMR spectra, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in understanding molecular interactions, reaction pathways, and metabolic processes .
Comparison with Similar Compounds
5-Methyl-1-hexanol: The non-deuterated form of 5-Methylhexanol-d7.
4-Methyl-1-pentanol: A similar aliphatic alcohol with one less carbon atom.
5-Methylhexanoic acid: The oxidized form of 5-Methylhexanol.
5-Hexyn-1-ol: An alkyne alcohol with a similar carbon chain length
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR studies and other research applications where isotopic labeling is required. This labeling allows for more precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAANQOQZVVFD-QXMYYZBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCCO)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463615 |
Source
|
Record name | 5-Methylhexanol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947140-89-8 |
Source
|
Record name | 5-Methylhexanol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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